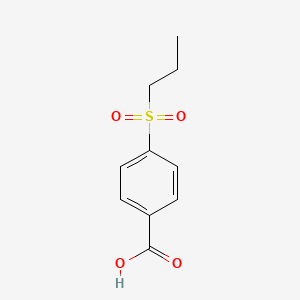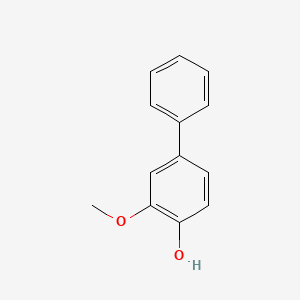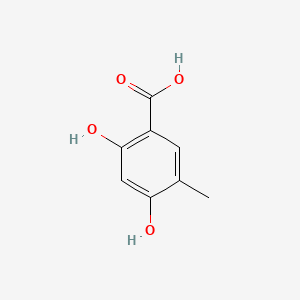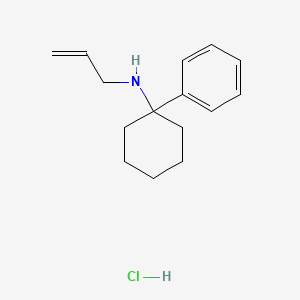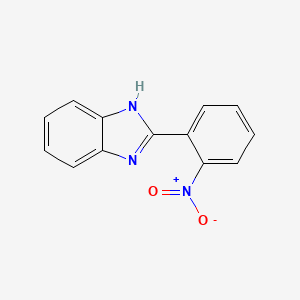
2-Morpholinomethyl-2'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA-Dependent Protein Kinase Inhibitors Synthesis
2-Morpholinomethyl-2'-trifluoromethylbenzophenone derivatives have been explored for their role in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. An example is the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), a key intermediate for DNA-PK inhibition, employing allyl protecting groups for efficient synthesis (Aristegui et al., 2006).
Molecular Structure and Interactions
Morpholinomethyl derivatives, such as 1,2,4-triazole derivatives, have been synthesized and characterized, showcasing various intermolecular interactions like C–H⋯O and π⋯π interactions. These interactions are crucial in understanding the molecular behavior of such compounds (Shukla et al., 2014).
Corrosion Inhibition
Studies on benzimidazole derivatives containing the morpholinomethyl group have demonstrated significant corrosion inhibition capabilities for steel in hydrochloric acid. This shows the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).
Synthesis of Organometallic Complexes
Research includes the synthesis of phenols and naphthol with n-morpholinomethyl pendants and their corresponding dimethylgallium complexes. Such compounds have potential applications in the field of organometallic chemistry and catalysis (Tian et al., 1999).
Membrane-Protective and Antioxidant Activities
Morpholinomethyl derivatives have shown high membrane-protective and antioxidant activities, indicating their potential use in pharmacological applications. Compounds like (3,5-diisobornyl-4-hydroxyphenyl)(morpholino)methanone demonstrate these properties (Buravlev et al., 2017).
Antifungal Activity
Some morpholinomethyl derivatives, such as 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, have been synthesized and found to exhibit significant antifungal activity, suggesting their potential in agricultural or pharmaceutical applications (Zhou et al., 2013).
Anion-Exchange Membrane Development
Morpholinomethyl-functionalized anion-exchange membranes have been developed for potential use in electrochemical applications like alkaline fuel cells. These membranes showcase enhanced chemical stability and conductivity (Morandi et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJODFOFNDJMZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643551 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-77-1 |
Source


|
| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
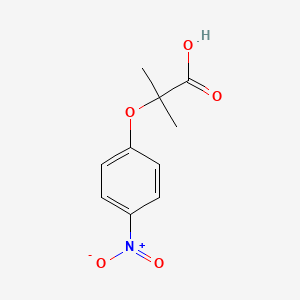
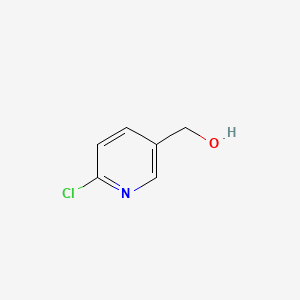
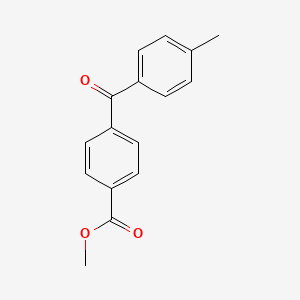

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)

